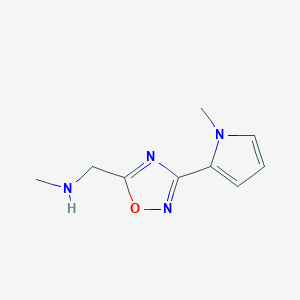
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate
Vue d'ensemble
Description
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound, in particular, is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 6th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate, also known as Methyl 5-bromoindoline-6-carboxylate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, it interacts with proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins and enzymes . These effects on cellular metabolism can result in changes in energy production, nutrient utilization, and overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This binding can result in conformational changes in the target biomolecule, altering its function and downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism . These temporal effects are important considerations for researchers studying the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . Higher doses may lead to toxic or adverse effects, including cell death, tissue damage, and systemic toxicity . Threshold effects have been observed, where a specific dosage range produces optimal effects, while doses outside this range result in diminished or harmful outcomes . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its metabolic flux and the levels of metabolites produced . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its bioavailability and overall biological activity . These transport and distribution mechanisms are critical for understanding the pharmacokinetics and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within cells . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate typically involves the bromination of 2,3-dihydro-1H-indole-6-carboxylate followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position. The resulting brominated intermediate is then treated with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted indoles.
Oxidation: Formation of indole-6-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid.
Applications De Recherche Scientifique
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex indole derivatives.
Biology: Studying its effects on biological systems and its potential as a bioactive molecule.
Medicine: Investigating its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-1H-indazole-6-carboxylate: Similar structure but with an indazole ring.
Methyl indole-6-carboxylate: Lacks the bromine atom at the 5th position.
5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing a wide range of derivatives and studying various chemical and biological processes .
Propriétés
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKDSGWXSOCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCNC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175333 | |
| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-64-4 | |
| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


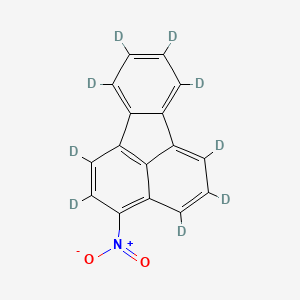


![N-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434442.png)
![[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid](/img/structure/B1434443.png)
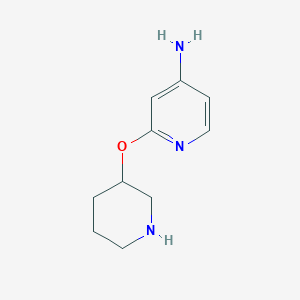

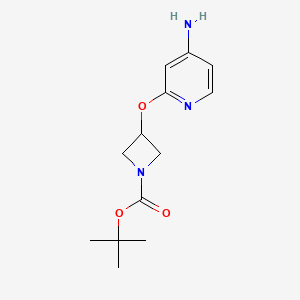
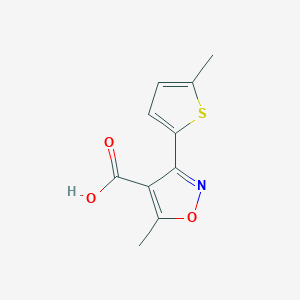
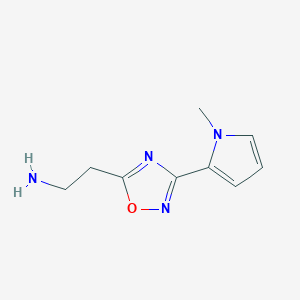
![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)
